

Application Notes and Protocols for Quinoline Yellow in Textile Dyeing

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Quinoline Yellow

Cat. No.: B133950

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Quinoline Yellow** (C.I. Acid Yellow 3) in textile dyeing processes. Detailed protocols for dyeing various fibers, quantitative data on dyeing parameters and fastness properties, and workflow diagrams are presented to guide researchers in the application of this versatile yellow dye.

Introduction

Quinoline Yellow is a synthetic anionic dye belonging to the quinophthalone class.^[1] It is available in two main forms: a spirit-soluble (SS) form (C.I. Solvent Yellow 33) and a water-soluble (WS) form (C.I. Acid Yellow 3). The water-soluble variant, created through sulfonation, is extensively used in the textile industry for dyeing protein fibers such as wool and silk, and synthetic polyamides like nylon.^{[2][3]} Its popularity stems from its brilliant greenish-yellow hue, good solubility, and relatively good lightfastness.^{[2][4]}

The dyeing mechanism for protein and polyamide fibers relies on an electrostatic attraction between the anionic sulfonate groups of the dye and the protonated amino groups of the fibers under acidic conditions.^[3] For cellulosic fibers like cotton, which possess a native negative charge, a cationic pretreatment is necessary to facilitate dye uptake.^{[5][6]}

Quantitative Data

Recommended Dyeing Parameters

The following table summarizes the typical parameters for dyeing various textile fibers with **Quinoline Yellow** (Acid Yellow 3).

Parameter	Wool	Silk	Nylon	Cationized Cotton
Dye				
Concentration (%) owf)	1.0 - 4.0	1.0 - 3.0	1.0 - 4.0	1.0 - 3.0
Liquor Ratio	1:20 - 1:40	1:30 - 1:50	1:20 - 1:40	1:30
pH	4.0 - 5.5	4.5 - 6.0	4.0 - 5.5	6.0 - 7.0 (Neutral)
Dyeing Temperature	90 - 100°C	85 - 95°C	95 - 100°C	95°C
Dyeing Time (at temp.)	45 - 60 min	30 - 45 min	45 - 60 min	45 - 60 min
Auxiliaries (%) owf)	Acetic/Formic Acid (1-3%), Leveling Agent (0.5-1.5%), Glauber's Salt (5-10%)	Acetic Acid (1- 2%), Leveling Agent (0.5-1.0%)	Acetic/Formic Acid (1-3%), Leveling Agent (0.5-1.0%)	None (Salt-free)

% owf: on the weight of fabric

Colorfastness Properties of Quinoline Yellow (C.I. Acid Yellow 3)

The fastness properties of textiles dyed with **Quinoline Yellow** are crucial for their end-use performance. The following table provides typical fastness ratings based on ISO and AATCC standards. The ratings are on a scale of 1 to 5 for washing, perspiration, and rubbing (where 5 is excellent), and on a scale of 1 to 8 for lightfastness (where 8 is excellent).[\[2\]](#)[\[7\]](#)[\[8\]](#)

Fastness Property	ISO Standard	AATCC Standard	Wool	Silk	Nylon	Cationized Cotton
Lightfastness	ISO 105-B02	AATCC 16	3-4	3-4	4	3-4
Washing (Color Change)	ISO 105-C06	AATCC 61	3	3	3-4	4
Washing (Staining)	ISO 105-C06	AATCC 61	3-4	3-4	4	4-5
Perspiration (Acidic)	ISO 105-E04	AATCC 15	3	3	3-4	3-4
Perspiration (Alkaline)	ISO 105-E04	AATCC 15	3	3	3-4	3-4
Rubbing (Dry)	ISO 105-X12	AATCC 8	4-5	4-5	4-5	4-5
Rubbing (Wet)	ISO 105-X12	AATCC 8	3	3	3-4	4

Experimental Protocols

Dyeing of Wool, Silk, and Nylon Fibers (Exhaust Method)

This protocol describes a standard laboratory procedure for dyeing protein and polyamide fibers with **Quinoline Yellow**.

3.1.1. Materials and Reagents

- Textile substrate (wool, silk, or nylon)
- **Quinoline Yellow** (C.I. Acid Yellow 3)
- Acetic acid (or formic acid)
- Leveling agent (anionic or amphoteric)

- Glauber's salt (sodium sulfate), optional for wool
- Non-ionic detergent
- Distilled or deionized water

3.1.2. Equipment

- Laboratory-scale dyeing machine (e.g., beaker dyer, shaking water bath)
- Beakers, graduated cylinders, and pipettes
- pH meter
- Heating and stirring apparatus

3.1.3. Procedure

- Pre-treatment: Scour the textile substrate in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.
- Dye Bath Preparation:
 - Prepare a dye stock solution (e.g., 1% w/v) by dissolving a known weight of **Quinoline Yellow** powder in hot distilled water.
 - Fill the dyeing vessel with the required volume of water according to the desired liquor ratio (see Table 2.1).
 - Add the required amount of leveling agent and Glauber's salt (if used for wool) to the dyebath.
 - Adjust the pH of the dyebath to the desired range (see Table 2.1) using a dilute solution of acetic acid or formic acid.
 - Add the calculated volume of the dye stock solution to the dyebath and stir well.

- Dyeing Process:
 - Introduce the pre-wetted textile substrate into the dyebath at a starting temperature of 40-50°C.
 - Gradually raise the temperature of the dyebath to the target dyeing temperature (see Table 2.1) at a rate of 1-2°C per minute.
 - Maintain the dyeing temperature for the specified duration (see Table 2.1) with constant agitation to ensure even dyeing.
- Post-treatment:
 - After the dyeing time has elapsed, allow the dyebath to cool gradually to 60-70°C.
 - Remove the dyed textile and rinse with warm water, followed by a cold water rinse until the water runs clear.
 - To improve wet fastness, an after-treatment with a cationic fixing agent can be performed according to the manufacturer's instructions.
 - Finally, air-dry the dyed textile at room temperature.

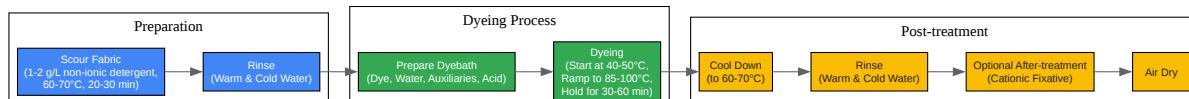
Dyeing of Cotton via Cationization

This protocol involves a two-step process: first, the chemical modification of cotton to introduce a positive charge, followed by dyeing with the anionic **Quinoline Yellow**.

3.2.1. Materials and Reagents for Cationization

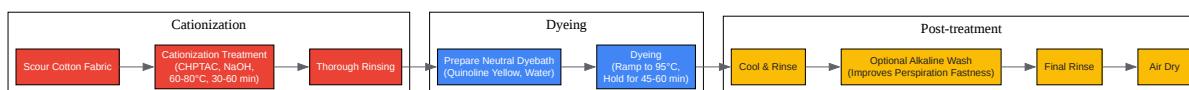
- Cotton fabric
- 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC)
- Sodium hydroxide
- Non-ionic detergent

3.2.2. Cationization Procedure


- Pre-treatment: Scour the cotton fabric as described in section 3.1.3.
- Cationization Bath Preparation: Prepare a solution containing the desired concentration of CHPTAC (e.g., 20-80 g/L) and sodium hydroxide to adjust the pH to an alkaline level (e.g., pH 9-11).[9]
- Treatment: Immerse the scoured cotton fabric in the cationization bath at a liquor ratio of 1:10 to 1:30. Gradually heat the bath to 60-80°C and maintain this temperature for 30-60 minutes with agitation.[9]
- Rinsing: After the treatment, thoroughly rinse the cationized cotton with hot and cold water to remove any unreacted chemicals.

3.2.3. Dyeing of Cationized Cotton

- Dye Bath Preparation: Prepare a dyebath containing the required amount of **Quinoline Yellow** stock solution in distilled water at a neutral pH (6.0-7.0). No salt is required.
- Dyeing Process:
 - Introduce the rinsed cationized cotton into the dyebath at room temperature.
 - Raise the temperature to 95°C and maintain for 45-60 minutes.
- Post-treatment:
 - Cool the dyebath and rinse the dyed fabric as described in section 3.1.3.
 - An optional alkaline wash (e.g., 1-2 g/L sodium carbonate at 80-90°C for 10 minutes) can be performed to improve perspiration fastness.[10]
 - Rinse thoroughly and air-dry.


Visualized Workflows

Experimental Workflow for Dyeing Wool, Silk, and Nylon

[Click to download full resolution via product page](#)

Caption: Workflow for dyeing protein and polyamide fibers.

Experimental Workflow for Cationization and Dyeing of Cotton

[Click to download full resolution via product page](#)

Caption: Workflow for cationization and subsequent dyeing of cotton.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KR20030013529A - A process for improving the fastness of dyed nylon/spandex knitted fabrics - Google Patents [patents.google.com]
- 2. worlddyeviety.com [worlddyeviety.com]

- 3. textilelearner.net [textilelearner.net]
- 4. Acid Yellow Dyes Exporter, Manufacturer, Supplier, Gujarat, India [devkalpiindustries.com]
- 5. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chiuvention.com [chiuvention.com]
- 8. Colour fastness | Centexbel [centexbel.be]
- 9. iosrjournals.org [iosrjournals.org]
- 10. cottoninc.com [cottoninc.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Quinoline Yellow in Textile Dyeing]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b133950#application-of-quinoline-yellow-in-textile-dyeing-processes\]](https://www.benchchem.com/product/b133950#application-of-quinoline-yellow-in-textile-dyeing-processes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com